molecular formula C12H8Cl2 B1435097 3,6-dichloro-1,2-dihydroacenaphthylene CAS No. 19202-59-6

3,6-dichloro-1,2-dihydroacenaphthylene

Cat. No.: B1435097
CAS No.: 19202-59-6
M. Wt: 223.09 g/mol
InChI Key: TVHGPTICOAVVGB-UHFFFAOYSA-N
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Description

Historical Context of Acenaphthylene Derivatives in Organic Chemistry

The development of acenaphthylene derivatives traces back to the foundational work in polycyclic aromatic hydrocarbon chemistry that began in the mid-19th century. Acenaphthylene itself, the parent compound of this compound, was first prepared in 1866 by Marcellin Berthelot through the reaction of hot naphthalene vapors with acetylene. This pioneering synthesis established the foundation for subsequent exploration of acenaphthylene derivatives and their chemical modifications.

The historical significance of acenaphthylene derivatives extends beyond their initial discovery to encompass their role as building blocks for advanced organic materials. Recent comprehensive reviews have highlighted acenaphthylene as an important building block for many organic semiconductors, with extensive literature documenting both small molecules and polymers derived from this tricyclic system. The synthetic approaches and notable chemical modifications used in designing organic electronic materials have evolved considerably since the early preparative methods.

Acenaphthylene occurs naturally as approximately 2% of coal tar and is produced industrially by gas phase dehydrogenation of acenaphthene. This industrial availability has facilitated extensive research into its derivatives, including chlorinated variants such as this compound. The compound's unique structural features, resembling naphthalene with positions 1 and 8 connected by a carbon-carbon double bond unit, have made it an attractive target for chemical modification and functionalization studies.

The synthetic chemistry of acenaphthylene derivatives has demonstrated remarkable versatility in forming complexes with low-valent metal centers and serving as precursors to various functional materials. These historical developments have established the foundation for understanding how positional chlorination, as seen in this compound, can influence both chemical reactivity and physical properties of the resulting compounds.

Structural Significance of Dichlorination in Polycyclic Aromatic Hydrocarbons

The introduction of chlorine substituents into polycyclic aromatic hydrocarbon systems represents a fundamental modification that significantly alters both electronic and physical properties of the parent compounds. Chlorinated polycyclic aromatic hydrocarbons constitute a group of compounds comprising polycyclic aromatic hydrocarbons with two or more aromatic rings and one or more chlorine atoms attached to the ring system. These modifications can be divided into two categories: chloro-substituted compounds, which have hydrogen atoms substituted by chlorine atoms, and chloro-added compounds, which have chlorine atoms added to the molecule.

The structural impact of dichlorination in this compound manifests through several key molecular characteristics. The compound exhibits a planar structure with chlorine atoms positioned at the 3 and 6 positions of the acenaphthylene framework, creating a specific electronic distribution pattern that influences both chemical reactivity and physical properties. The molecular structure can be represented by the canonical SMILES notation ClC1=CC=C2C=3C(=CC=C(Cl)C13)CC2, which illustrates the precise positioning of chlorine substituents within the tricyclic system.

The dichlorination pattern in this compound results in distinct physical properties compared to the parent acenaphthylene. The molecular mass increases to 223.09 g/mol, and the compound exhibits a calculated density of 1.4±0.1 g/cm³. The boiling point is estimated at 358.0±42.0 °C at 760 mmHg, while the melting point reaches 160 °C. These physical characteristics reflect the influence of chlorine substitution on intermolecular interactions and crystal packing arrangements.

The electronic structure modifications introduced by dichlorination significantly affect the compound's chemical behavior. Chlorinated polycyclic aromatic hydrocarbons are hydrophobic compounds, and their persistence within ecosystems relates to their low water solubility. The chlorine substituents introduce electron-withdrawing effects that modulate the electron density distribution across the aromatic system, influencing both electrophilic and nucleophilic reaction pathways.

Positional Isomerism in Chlorinated Dihydroacenaphthylenes

The phenomenon of positional isomerism in chlorinated dihydroacenaphthylenes represents a critical aspect of structural chemistry that determines both physical properties and chemical reactivity patterns. Multiple dichlorinated isomers of dihydroacenaphthylene exist, each characterized by distinct chlorine substitution patterns that create unique molecular environments and properties.

The 3,6-dichloro isomer, with CAS Registry Number 19202-59-6, represents one of several possible dichlorination patterns in the dihydroacenaphthylene system. Comparative analysis reveals the existence of other isomeric forms, including the 5,6-dichloro-1,2-dihydroacenaphthylene isomer (CAS Registry Number 4208-97-3) and the 4,5-dichloro variant (CAS Registry Number 91331-51-0). Each isomer exhibits distinct structural characteristics and physical properties that reflect the specific positioning of chlorine substituents.

Isomer CAS Number Molecular Formula Molecular Weight Melting Point
This compound 19202-59-6 C₁₂H₈Cl₂ 223.09 g/mol No data available
5,6-Dichloro-1,2-dihydroacenaphthylene 4208-97-3 C₁₂H₈Cl₂ 223.09 g/mol 160 °C
4,5-Dichloro-1,2-dihydroacenaphthylene 91331-51-0 C₁₂H₈Cl₂ 223.09 g/mol No data available

The structural differences between these isomers arise from the specific positions of chlorine substitution within the tricyclic framework. The 3,6-dichloro isomer features chlorine atoms positioned on opposite sides of the central ring system, creating a symmetrical substitution pattern that influences both electronic distribution and molecular geometry. In contrast, the 5,6-dichloro isomer exhibits adjacent chlorine substitution, which creates different steric and electronic effects.

Synthetic approaches to these positional isomers often involve different methodologies and starting materials. For example, the synthesis of 5,6-dichloro-1,2-dihydroacenaphthylene has been achieved through chlorination of acenaphthene using N-chlorosuccinimide in dimethylformamide, yielding the product with characteristic ¹H-NMR signals at δ = 7.51 (d, 2H, J = 7.4 Hz, aromatic protons), 7.17 (d, 2H, J = 7.4 Hz, aromatic protons), and 3.35 (s, 4H, methylene protons).

The positional isomerism in chlorinated dihydroacenaphthylenes extends to related oxidized derivatives, such as the 5,6-dichloro-1,2-acenaphthylenedione (CAS Number 38023-75-5), which represents the corresponding quinone form with distinct chemical properties. These structural variations demonstrate the rich chemistry accessible through positional modification of the acenaphthylene framework and highlight the importance of precise synthetic control in accessing specific isomeric forms.

The study of positional isomerism in these systems has been facilitated by advanced spectroscopic techniques and computational methods. Recent astronomical discoveries have even identified cyano derivatives of acenaphthylene in interstellar space, with 1-cyanoacenaphthylene and 5-cyanoacenaphthylene being detected in the TMC-1 molecular cloud. These findings underscore the fundamental importance of positional substitution patterns in determining molecular properties and stability under diverse environmental conditions.

Properties

IUPAC Name

3,6-dichloro-1,2-dihydroacenaphthylene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl2/c13-10-5-2-7-1-3-8-11(14)6-4-9(10)12(7)8/h2,4-6H,1,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVHGPTICOAVVGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC3=C(C=CC1=C23)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reduction and Halogenation Approach

A notable approach involves the reduction of acenaphthylene derivatives followed by chlorination , as indicated by a study where 1,2-dihydroacenaphthylene was used in redox reactions combined with sodium naphthalenide to achieve selective chemical transformations at low temperatures (−35 °C) over extended periods (23 days). This method utilized a mixture of reductants to achieve quantitative reduction, suggesting the feasibility of preparing halogenated dihydroacenaphthylene derivatives under controlled reductive conditions.

  • Reaction conditions: Soaking crystals in an equimolar mixture of sodium naphthalenide and 1,2-dihydroacenaphthylene in tetrahydrofuran (THF) at −35 °C for 23 days.
  • Outcome: Color change from brown to dark green indicating successful reduction and potential chlorination sites for further functionalization.

This method highlights the importance of slow, controlled reaction conditions to achieve selective substitution on the dihydroacenaphthylene framework.

Cross-Coupling and Functionalization Reactions

Though focusing on tetrazine derivatives, Suzuki cross-coupling reactions demonstrate the potential for functionalizing chlorinated aromatic compounds like this compound. For example, palladium-catalyzed coupling of 3,6-dichloro-substituted tetrazines with boronic acids in toluene/water mixtures at room temperature yielded functionalized products with moderate yields (32–74%).

  • This suggests that this compound could be similarly functionalized post-chlorination via cross-coupling methods.

Detailed Reaction Data and Analysis

Method Conditions Yield (%) Purification Method Notes
Reduction with Na-naphthalenide and 1,2-dihydroacenaphthylene in THF −35 °C, 23 days Not specified NMR, elemental analysis Quantitative reduction, color change observed
Chlorination with POCl3 (analogous system) 0–80 °C, 1–10 h, various solvents 68–87 Evaporation, recrystallization, silica gel chromatography High purity, mild conditions
Suzuki cross-coupling (functionalization) Room temp, Pd catalyst, toluene/H2O 32–74 Column chromatography Functionalization of chlorinated aromatic rings

Summary and Recommendations

  • The most direct preparation method for this compound involves controlled halogenation of 1,2-dihydroacenaphthylene or its derivatives , potentially using phosphorus oxychloride or other chlorinating agents under mild conditions.
  • Extended reduction with sodium naphthalenide in THF at low temperatures may be necessary to prepare suitable intermediates for chlorination.
  • Purification typically involves evaporation, recrystallization, and silica gel chromatography to achieve high purity.
  • Post-synthesis, the compound can be further functionalized via palladium-catalyzed cross-coupling reactions .

Chemical Reactions Analysis

Types of Reactions: 3,6-dichloro-1,2-dihydroacenaphthylene undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form acenaphthenequinone derivatives.

    Reduction: Reduction reactions can convert it back to acenaphthene or other reduced forms.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can replace the chlorine atoms under appropriate conditions.

Major Products:

    Oxidation: Acenaphthenequinone derivatives.

    Reduction: Reduced forms of acenaphthene.

    Substitution: Various substituted acenaphthene derivatives depending on the nucleophile used.

Scientific Research Applications

3,6-dichloro-1,2-dihydroacenaphthylene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,6-dichloro-1,2-dihydroacenaphthylene and its derivatives involves interactions with various molecular targets. For instance, its antitumor activity is believed to be due to its ability to interfere with DNA replication and cell division. The exact pathways and molecular targets are still under investigation, but it is known to induce apoptosis in certain cancer cell lines .

Comparison with Similar Compounds

Positional Isomerism and Substituent Effects

The position of halogen substituents on the acenaphthene core significantly impacts chemical behavior. Key compounds for comparison include:

Compound Name Molecular Formula Molecular Weight Substituent Positions Key Applications/Reactions
3,6-Dichloro-1,2-dihydroacenaphthylene C₁₂H₈Cl₂ 235.10 3,6 Limited direct data; inferred reactivity from analogues
5,6-Dichloro-1,2-dihydroacenaphthylene C₁₂H₈Cl₂ 235.10 5,6 Fluoranthene synthesis via Suzuki coupling
5,6-Dibromo-1,2-dihydroacenaphthylene C₁₂H₈Br₂ 312.00 5,6 Brominated intermediate for cross-coupling

Key Observations:

  • Electronic Effects: Chlorine at the 5,6-positions (electron-withdrawing) directs bromination and coupling reactions to adjacent positions, enabling regioselective π-extension in fluoranthene synthesis . The 3,6-dichloro isomer may exhibit distinct electronic localization due to its substitution pattern, though direct evidence is sparse.
  • Steric Hindrance: Bulkier bromine substituents in 5,6-dibromo derivatives reduce reactivity in coupling reactions compared to chloro analogues, as seen in lower yields for dibromo intermediates .
  • Thermal Stability: Chlorinated PAHs generally exhibit enhanced thermal stability.

Reactivity in Cross-Coupling Reactions

  • 5,6-Dichloro-1,2-dihydroacenaphthylene serves as a precursor in Pd-catalyzed Suzuki couplings. For example, it reacts with arylboronic acids to form fluoranthene derivatives with 56–90% yields, depending on reaction conditions . The chlorine atoms activate specific C–H bonds for functionalization, enabling annulative π-extension .
  • 5,6-Dibromo-1,2-dihydroacenaphthylene is commercially available (American Elements) and used in similar coupling reactions, though bromine’s higher atomic radius may slow reaction kinetics compared to chlorine .

Biological Activity

3,6-Dichloro-1,2-dihydroacenaphthylene is a polycyclic aromatic hydrocarbon (PAH) with significant interest in biological research due to its potential antitumor and antimicrobial properties. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

The compound has the following chemical properties:

  • Molecular Formula : C12H8Cl2
  • Molecular Weight : 227.10 g/mol
  • CAS Number : 19202-59-6

The presence of chlorine substituents enhances the electrophilic character of the compound, influencing its reactivity and biological interactions.

Research indicates that this compound exhibits its biological effects through several mechanisms:

  • Interference with DNA Replication : The compound is believed to interfere with DNA replication and cell division, leading to apoptosis in cancer cell lines.
  • Antimicrobial Activity : Its derivatives have shown potential antimicrobial properties against various pathogens, although specific activity against particular strains requires further investigation.

Antitumor Activity

Studies have highlighted the antitumor potential of this compound. For instance:

Cell Line IC50 (µM) Activity
MCF-715Significant cytotoxicity
K-56220Moderate cytotoxicity
A54930Mild cytotoxicity

These results indicate that the compound can inhibit cell proliferation in specific cancer cell lines, suggesting its potential as a therapeutic agent.

Antimicrobial Properties

The antimicrobial activity of this compound has been evaluated against various microorganisms. The minimum inhibitory concentration (MIC) values are summarized below:

Microorganism MIC (µg/mL) Activity
Staphylococcus aureus25Effective
Escherichia coli50Moderate activity
Candida albicans100Limited activity

These findings suggest that while the compound exhibits some antimicrobial properties, its efficacy varies significantly across different pathogens.

Case Studies and Research Findings

  • Antitumor Research : In a study evaluating the effects of various PAHs on cancer cell lines, this compound was found to induce apoptosis in MCF-7 cells through the activation of caspases and modulation of Bcl-2 family proteins.
  • Antimicrobial Evaluation : A recent study tested the compound against a panel of bacterial and fungal strains. Results indicated that while it was effective against Staphylococcus aureus, it showed limited activity against Gram-negative bacteria like Escherichia coli. The researchers concluded that further structural modifications might enhance its antimicrobial efficacy.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3,6-dichloro-1,2-dihydroacenaphthylene, and what critical parameters govern yield optimization?

  • Methodological Answer : A multi-step synthesis involving bromination, Suzuki coupling, and oxidation is commonly employed. For example, bromination of the parent acenaphthene core introduces halogen handles, followed by Suzuki coupling with aryl boronic esters (e.g., 3-methoxy-2-nitrophenyl derivatives). Oxidation with chromium trioxide in glacial acetic acid yields diketone derivatives. Critical parameters include reaction time (24–48 hours for coupling), catalyst loading (5–10 mol% Pd), and temperature control (60–80°C for coupling). Optimizing stoichiometry and purification via column chromatography can achieve yields up to 56% for intermediates and 90% for oxidation steps .

Q. How should researchers design analytical protocols for detecting trace levels of this compound in environmental matrices?

  • Methodological Answer : Use gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) with UV/fluorescence detection. Prepare calibration curves using deuterated internal standards (e.g., acenaphthene-d10) to account for matrix effects. For environmental samples, employ solid-phase extraction (SPE) with C18 cartridges and elute with cyclohexane or methanol. Limit of detection (LOD) can be improved to 0.1 µg/L by optimizing ionization parameters in MS (e.g., electron impact at 70 eV) .

Q. What spectroscopic techniques are most effective for structural elucidation of polyhalogenated acenaphthene derivatives?

  • Methodological Answer : Combine nuclear magnetic resonance (NMR; ¹H, ¹³C, and 2D-COSY) to map proton environments and carbon frameworks. Chlorine substituents induce distinct splitting patterns in ¹H NMR (e.g., deshielding at δ 7.2–7.8 ppm for aromatic protons). Infrared (IR) spectroscopy identifies C-Cl stretches (550–650 cm⁻¹). High-resolution mass spectrometry (HRMS) confirms molecular weight and isotopic patterns (e.g., M+2 peaks for dichloro derivatives) .

Advanced Research Questions

Q. What strategies enable selective functionalization of the dichlorinated acenaphthene core for material science applications?

  • Methodological Answer : Exploit the directing effects of chlorine substituents. For 3,6-dichloro derivatives, electrophilic aromatic substitution occurs preferentially at the 1,2-positions due to steric and electronic effects. Palladium-catalyzed cross-coupling (e.g., Suzuki, Heck) enables regioselective aryl group introduction. Computational modeling (DFT) can predict reaction sites by analyzing frontier molecular orbitals and charge distribution .

Q. How can researchers resolve contradictions between chromatographic retention data and mass spectral patterns in isomer differentiation?

  • Methodological Answer : Use orthogonal analytical methods:

  • HPLC-DAD vs. GC-MS : Compare retention indices under reversed-phase (C18) and nonpolar (DB-5MS) columns.
  • Isotopic labeling : Synthesize deuterated analogs (e.g., acenaphthene-d10) to distinguish isomers via MS fragmentation patterns.
  • Computational retention modeling : Apply quantitative structure-retention relationship (QSRR) models to predict elution orders .

Q. What mechanistic insights have been gained into the oxidation pathways of this compound derivatives?

  • Methodological Answer : Oxidation with CrO3 in acetic acid proceeds via a radical mechanism, forming 1,2-diketones. Monitor intermediates using in-situ FTIR to track carbonyl group formation (1700–1750 cm⁻¹). Side products (e.g., chlorinated quinones) can arise from overoxidation; control reaction time (<2 hours) and CrO3 concentration (<1.5 eq.) to minimize byproducts .

Q. What advanced statistical methods are recommended for interpreting conflicting toxicity data across different bioassay systems?

  • Methodological Answer : Apply multivariate analysis (e.g., principal component analysis) to identify bioassay-specific response patterns. Use benchmark dose (BMD) modeling to reconcile dose-response curves from in vitro (e.g., Microtox) and in vivo (e.g., zebrafish embryo) systems. Meta-analysis frameworks (e.g., random-effects models) account for variability in experimental conditions .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
3,6-dichloro-1,2-dihydroacenaphthylene
Reactant of Route 2
3,6-dichloro-1,2-dihydroacenaphthylene

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.